3-Chloro-2,4-difluorobenzonitrile

Description

BenchChem offers high-quality 3-Chloro-2,4-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,4-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

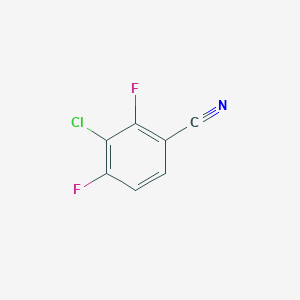

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMCRPWQJBLUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598483 | |

| Record name | 3-Chloro-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-38-1 | |

| Record name | 3-Chloro-2,4-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4-difluorobenzonitrile

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable synthons. Their unique electronic properties and ability to modulate pharmacokinetic profiles make them cornerstones of rational molecular design. 3-Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1) is a key exemplar of this class.[1][2][3] As a trifunctionalized benzene ring, it offers multiple, distinct reaction sites for chemists to exploit in the synthesis of complex molecular architectures. The strategic placement of two electron-withdrawing fluorine atoms and a chlorine atom, combined with the versatile nitrile group, makes this molecule a highly sought-after intermediate. It is notably categorized as a building block for protein degraders, a cutting-edge therapeutic modality.[1]

This guide provides an in-depth examination of the core physical properties of 3-Chloro-2,4-difluorobenzonitrile. Designed for researchers, medicinal chemists, and process development scientists, it moves beyond a simple recitation of data. We will explore the causality behind these properties, their direct implications for laboratory handling and reaction setup, and the self-validating protocols required to ensure the integrity of this crucial starting material.

Core Physicochemical & Molecular Properties

The utility of any chemical intermediate begins with a fundamental understanding of its intrinsic properties. These values dictate storage conditions, solvent selection, purification strategies, and reaction stoichiometry. The core properties of 3-Chloro-2,4-difluorobenzonitrile are summarized below.

| Property | Value | Significance & Experimental Insight |

| CAS Number | 887267-38-1[1][2][3] | The universally unique identifier, crucial for accurate sourcing and regulatory compliance. |

| Molecular Formula | C₇H₂ClF₂N[1][4] | Confirms the elemental composition. The low hydrogen count indicates a fully aromatic system. |

| Molecular Weight | 173.55 g/mol [1] | Essential for all stoichiometric calculations. Accuracy is paramount for yield determination and avoiding excess reagents. |

| Appearance | White to off-white solid/crystal[4] | A crystalline, white appearance typically suggests high purity. Any significant deviation (e.g., yellow, brown, oily) warrants purity analysis before use. |

| Melting Point | Not consistently reported; expected to be a solid at room temp. | The melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) is desirable. For related compounds like 3-Chloro-4-fluorobenzonitrile, the melting point is 69-71 °C.[5] An experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is a mandatory incoming quality control step. |

| Boiling Point | Not reported | Due to its solid nature and molecular weight, a high boiling point (>200 °C) is expected. Purification via distillation would require high vacuum to prevent thermal decomposition. |

| Solubility Profile | Low in water; Soluble in common organic solvents (e.g., Dichloromethane, Toluene)[4] | This profile is typical for non-polar aromatic compounds and dictates solvent choice for reactions (e.g., substitutions, cross-couplings) and purification (e.g., recrystallization, chromatography). |

| Purity (Commercial) | Typically ≥98%[1] | While high, the remaining ≤2% can contain structurally similar impurities that may interfere with subsequent reactions. HPLC and GC-MS are essential for identifying these minor components. |

Molecular Structure and Spectroscopic Confirmation

Verifying the chemical identity and structure of a starting material is a foundational principle of scientific integrity. For 3-Chloro-2,4-difluorobenzonitrile, the arrangement of substituents on the aromatic ring is critical for its reactivity.

Caption: Molecular Structure of 3-Chloro-2,4-difluorobenzonitrile.

Protocol: Incoming Material Quality Control (QC)

For any research or development program, a new batch of a critical starting material like this must be validated. This protocol ensures trustworthiness in all subsequent experimental work.

-

Visual Inspection: Confirm the material is a white to off-white crystalline solid as specified.

-

Melting Point Determination:

-

Place a small sample in a capillary tube.

-

Use a calibrated melting point apparatus to determine the melting range.

-

Trustworthiness Check: A broad melting range (>3 °C) suggests impurities, necessitating purification.

-

-

Spectroscopic Analysis:

-

¹H NMR (in CDCl₃): Acquire the proton NMR spectrum. The expected spectrum should show two distinct aromatic protons, likely appearing as complex multiplets due to H-F and H-H coupling. The integration should correspond to one proton each.

-

¹⁹F NMR (in CDCl₃): Acquire the fluorine NMR spectrum. This is crucial for confirming the fluorine substitution pattern. Two distinct fluorine signals are expected, each showing coupling to the other fluorine and to adjacent protons.

-

¹³C NMR (in CDCl₃): While more time-consuming, the carbon NMR spectrum will confirm the presence of 7 distinct carbon environments, with characteristic C-F couplings.

-

FTIR: An infrared spectrum should show a strong, sharp peak characteristic of a nitrile (C≡N) stretch, typically around 2230 cm⁻¹.

-

Mass Spectrometry (MS): Analysis via GC-MS or LC-MS will confirm the molecular weight (173.55 g/mol ) and provide the fragmentation pattern, which aids in structural confirmation and impurity identification.[1]

-

Handling, Storage, and Stability

The long-term integrity of 3-Chloro-2,4-difluorobenzonitrile is dependent on proper storage and handling. As a substituted benzonitrile, it carries potential toxicity and requires careful management.

-

Storage: The compound should be stored in a tightly sealed container to prevent moisture ingress, which could potentially lead to slow hydrolysis of the nitrile group under certain conditions.[4] A cool, dry, and well-ventilated area away from incompatible substances like strong oxidizers is recommended.[4] Standard room temperature is generally acceptable for storage.[1]

-

Chemical Stability: The molecule is chemically stable under standard ambient conditions. The C-F bonds are exceptionally strong, and the aromatic ring is robust. However, it will react under specific conditions (e.g., nucleophilic aromatic substitution, reduction of the nitrile).

-

Safety Profile:

-

Hazards: Similar halogenated benzonitriles are classified as harmful if swallowed, inhaled, or in contact with skin.[6][7] They are known to cause skin and serious eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[6][8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

-

Implications for Synthetic Applications

The physical properties of 3-Chloro-2,4-difluorobenzonitrile directly influence its use as a synthetic intermediate. Understanding this relationship is key to successful experimental design.

Caption: A logical workflow for the qualification and use of the reagent in a lab.

-

Solid State: Being a solid, it is weighed easily and accurately for reactions, which is preferable to handling volatile or viscous liquid reagents. It is also generally more stable and less prone to degradation during long-term storage than many liquids.

-

Solubility: Its solubility in common aprotic organic solvents like THF, DMF, and toluene makes it highly compatible with a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SₙAr).[4]

-

Purity and Reaction Outcomes: The presence of regioisomeric impurities (e.g., isomers with different halogen substitution patterns) could lead to a mixture of final products that are difficult to separate. This underscores the causality behind the rigorous QC protocol described earlier: ensuring high starting material purity is the most efficient path to a high-purity final product.

References

- 3-Chloro-2,4-Difluorobenzonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.

- 3-Chloro-2, 4-difluorobenzonitrile, min 98%, 1 gram - CP Lab Safety. CP Lab Safety.

- Material Safety Data Sheet - 2,3-Difluorobenzonitrile. sial.co.jp. (2009).

- SAFETY DATA SHEET - 3-Chloro-2,4-difluorobenzonitrile. Sigma-Aldrich. (2024).

- SAFETY DATA SHEET - 6-Chloro-2,3-difluorobenzonitrile. Fisher Scientific. (2024).

- 887267-38-1 Cas No. | 3-Chloro-2,4-difluorobenzonitrile. Matrix Scientific.

- 887267-38-1|3-Chloro-2,4-difluorobenzonitrile|BLD Pharm. BLD Pharm.

- 3-Chloro-4-fluorobenzonitrile 99 117482-84-5. Sigma-Aldrich.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 887267-38-1|3-Chloro-2,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-2,4-Difluorobenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data & Quality Assurance [nj-finechem.com]

- 5. 3-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. capotchem.cn [capotchem.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Chloro-2,4-difluorobenzonitrile: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: 3-Chloro-2,4-difluorobenzonitrile is a strategically important halogenated aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group for synthetic elaboration and a specific arrangement of chloro and fluoro substituents, imparts desirable physicochemical properties to target molecules. This guide provides an in-depth analysis of its chemical identity, a plausible synthetic route based on established methodologies, its emerging role in the development of protein degraders, and essential safety protocols for laboratory handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Core Chemical Identity

A precise understanding of a molecule's structure and properties is the foundation of its application in scientific research. This section details the fundamental chemical identity of 3-Chloro-2,4-difluorobenzonitrile.

IUPAC Name and Chemical Formula

Chemical Structure

The structure consists of a benzene ring substituted with a nitrile (-C≡N) group, one chlorine atom, and two fluorine atoms. The numbering of the benzene ring begins at the carbon atom bearing the nitrile group, which is designated as position 1.

Caption: 2D structure of 3-Chloro-2,4-difluorobenzonitrile.

Key Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including reaction conditions and purification methods.

| Property | Value | Source |

| CAS Number | 887267-38-1 | [1][2] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| Molecular Formula | C₇H₂ClF₂N | [1][3] |

| Appearance | Typically a solid at room temperature | [3] |

| Solubility in Water | Low | [3] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container | [3][4] |

The Role in Modern Drug Discovery

Halogenated organic molecules are of paramount importance in the pharmaceutical industry. The inclusion of halogen atoms can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

Strategic Importance of Halogenated Scaffolds

Chlorine is a key element in numerous FDA-approved drugs, utilized to enhance therapeutic efficacy against a wide range of diseases.[5] Similarly, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity.[6] The specific trifunctionalized pattern of 3-Chloro-2,4-difluorobenzonitrile offers a unique combination of these benefits, making it a high-value scaffold.

A Key Building Block for Protein Degraders

A significant application of this molecule is as a "Protein Degrader Building Block".[1] Protein-targeted degradation, using technologies like Proteolysis Targeting Chimeras (PROTACs), is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The nitrile group on 3-Chloro-2,4-difluorobenzonitrile can serve as a versatile chemical handle for elaboration into warheads that bind to target proteins or linkers that connect to the E3 ligase-binding moiety.

Synthesis and Mechanistic Insights

Plausible Synthetic Strategy: Nucleophilic Aromatic Substitution

The most logical approach involves a nucleophilic aromatic substitution (SₙAr) reaction. The synthesis of the related compound, 3,4-difluorobenzonitrile, from 3,4-dichlorobenzonitrile via a Halex reaction is extensively documented.[7][8][9][10] This reaction typically uses an alkali metal fluoride, such as spray-dried potassium fluoride (KF), in a high-boiling polar aprotic solvent. The presence of a phase-transfer catalyst is often essential to enhance the solubility and reactivity of the fluoride salt.[7][11]

For 3-Chloro-2,4-difluorobenzonitrile, a potential starting material would be 2,3,4-trichlorobenzonitrile. The synthetic challenge lies in achieving selective monofluorination at the 2- and 4-positions while retaining the chlorine at the 3-position. The electron-withdrawing nitrile group activates the ring towards nucleophilic attack, particularly at the ortho (position 2) and para (position 4) positions. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired product.

Proposed Experimental Protocol

Disclaimer: This protocol is a representative methodology based on analogous, documented procedures for similar compounds.[8][9][10] It should be optimized and validated by the end-user.

-

Reactor Setup: A 1-liter, three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Azeotropic Dehydration: To the flask, add the starting material (e.g., 2,3,4-trichlorobenzonitrile, 1 equivalent), the polar aprotic solvent (e.g., 1,3-dimethyl-2-imidazolidinone (DMI), 3-4 volumes), and a water-entraining solvent (e.g., toluene, 1 volume). Heat the mixture to reflux (approx. 120°C) for 1-2 hours to remove residual water azeotropically.

-

Fluorination Reaction: After cooling slightly, remove the Dean-Stark apparatus. Add spray-dried potassium fluoride (2.5 equivalents) and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 equivalents).

-

Staged Heating: Heat the reaction mixture to 130-150°C and maintain for 2-3 hours. Monitor the reaction progress by GC-MS to observe the formation of intermediates.

-

Reaction Completion: Increase the temperature to 180-200°C and hold for 5-6 hours until the starting material is consumed and the desired product is maximized.[10]

-

Workup and Isolation: Cool the reaction mixture to room temperature and dilute with toluene. Filter the mixture to remove inorganic salts (e.g., KCl, excess KF). Wash the filter cake with additional toluene.

-

Purification: Combine the filtrates and purify by vacuum distillation or column chromatography on silica gel to isolate the final product, 3-Chloro-2,4-difluorobenzonitrile.

Synthesis Workflow Diagram

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 3-Chloro-2,4-Difluorobenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data & Quality Assurance [nj-finechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 7. audreyli.com [audreyli.com]

- 8. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 9. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 11. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

3-Chloro-2,4-difluorobenzonitrile CAS number 887267-38-1

An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzonitrile

Introduction: A Versatile Fluorinated Building Block

3-Chloro-2,4-difluorobenzonitrile, identified by CAS number 887267-38-1, is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzonitrile core substituted with three distinct halogens, offers a unique combination of reactivity and electronic properties. This guide provides an in-depth exploration of its synthesis, applications, and characterization, tailored for researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of fluorine and chlorine atoms, coupled with the versatile nitrile group, makes this molecule a valuable synthon for introducing fluorinated moieties into larger scaffolds, a common strategy for enhancing the metabolic stability, binding affinity, and bioavailability of bioactive compounds.[1]

This compound belongs to a class of "Protein Degrader Building Blocks," indicating its utility in the development of novel therapeutics like PROTACs (Proteolysis-Targeting Chimeras).[2] Its application extends to the agrochemical and dye industries, where the unique properties imparted by its halogenation pattern are leveraged to create stable and effective products.

Core Chemical and Physical Properties

The fundamental properties of 3-Chloro-2,4-difluorobenzonitrile are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Source |

| CAS Number | 887267-38-1 | [2] |

| Molecular Formula | C₇H₂ClF₂N | [2][3] |

| Molecular Weight | 173.55 g/mol | [2] |

| Appearance | Typically a solid (White to off-white) | [3][4] |

| Purity | ≥98% (Commercially available) | [2] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [3] |

| Storage | Store at room temperature in a cool, dry, well-ventilated area.[2][3] |

Strategic Synthesis: Halogen Exchange Fluorination

The core principle involves the displacement of a chlorine atom with a fluoride ion, a reaction that is thermodynamically driven and facilitated by the use of a polar aprotic solvent and, often, a phase-transfer catalyst. The electron-withdrawing nitrile group activates the aromatic ring toward nucleophilic attack, making this transformation efficient.

Causality in Experimental Design

-

Fluorinating Agent: Spray-dried potassium fluoride (KF) is the preferred source of fluoride ions. The "spray-dried" form offers a high surface area, enhancing its reactivity. Anhydrous conditions are critical as water can solvate the fluoride ions, reducing their nucleophilicity.[8]

-

Solvent: A high-boiling, polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) or sulfolane is used.[5][8] These solvents effectively solvate the potassium cation without strongly interacting with the fluoride anion, thereby increasing its "nakedness" and nucleophilic strength. They also allow the reaction to be conducted at the high temperatures (180-220 °C) required for the substitution.

-

Catalyst: A phase-transfer catalyst, such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt or a phosphonium salt, is often employed.[5][8] This catalyst facilitates the transfer of the fluoride ion from the solid KF phase into the organic phase where the substrate is dissolved, accelerating the reaction rate.

-

Water Removal: A preliminary azeotropic distillation step using a solvent like toluene or cyclohexane is crucial to remove any residual water from the reaction system, ensuring the fluorinating agent remains highly active.[6][8]

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of 3-Chloro-2,4-difluorobenzonitrile.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol is an illustrative example based on analogous chemical transformations and should be adapted and optimized under proper laboratory safety protocols.[5][8]

-

Reactor Setup: Equip a dry 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Dehydration: Charge the flask with the starting material (e.g., 1,3-dichloro-2,4-difluorobenzene, which would be subsequently cyanated, or a suitable polychlorinated benzonitrile precursor), 1,3-dimethyl-2-imidazolidinone (DMI, ~2 volumes), and toluene (~1 volume). Heat the mixture to reflux for approximately 2 hours to azeotropically remove any trace water.

-

Solvent Removal: Once dehydration is complete, distill off the toluene.

-

Reaction: Cool the mixture slightly and add spray-dried potassium fluoride (~2-3 molar equivalents) and the phase-transfer catalyst (~0.05 equivalents). Heat the reaction mixture to 190-210 °C and maintain for 6-8 hours, monitoring the reaction progress by GC or HPLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., toluene). Filter the mixture to remove the insoluble inorganic salts (KCl and unreacted KF). Wash the filter cake with additional solvent.

-

Purification: Combine the filtrate and washings. The product can be isolated and purified by fractional vacuum distillation to yield 3-Chloro-2,4-difluorobenzonitrile with high purity (>99%).[6][7]

Applications in Drug Discovery and Beyond

The true value of 3-Chloro-2,4-difluorobenzonitrile lies in its role as a versatile building block. The presence of fluorine atoms is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties, such as increasing metabolic stability by blocking sites of oxidation and enhancing membrane permeability.[1]

Kinase Inhibitor Synthesis

Halogenated benzonitriles are key intermediates in the synthesis of kinase inhibitors for cancer therapy.[9][10] The nitrile group can be hydrolyzed to a carboxylic acid or serve as a precursor to other functional groups, while the halogenated ring participates in crucial SNAr or cross-coupling reactions to build the core scaffold of the inhibitor. For instance, compounds like Alectinib, a potent ALK and c-Met inhibitor, utilize a substituted benzonitrile core.[9] The specific substitution pattern of 3-Chloro-2,4-difluorobenzonitrile allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

The diagram below illustrates a hypothetical signaling pathway targeted by kinase inhibitors that could be synthesized using this building block. Receptor Tyrosine Kinases (RTKs) like EGFR are often implicated in cancer cell proliferation and survival.[11][12]

Caption: Inhibition of a typical RTK pathway by a kinase inhibitor.

Analytical and Quality Control Methods

Ensuring the purity and identity of 3-Chloro-2,4-difluorobenzonitrile is paramount for its use in synthesis, especially in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.[13]

Typical Analytical Data

| Technique | Expected Results |

| GC-MS | A single major peak corresponding to the molecular weight. Mass (m/z) fragments consistent with the structure (e.g., M+, [M-Cl]+, [M-CN]+).[14] |

| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a trisubstituted benzene ring. |

| ¹⁹F NMR | Two distinct signals, each likely showing coupling to each other and to adjacent protons. |

| ¹³C NMR | Seven distinct signals: one for the nitrile carbon (approx. 115-120 ppm) and six for the aromatic carbons, with characteristic shifts due to C-F and C-Cl bonds. |

| FTIR | Characteristic peaks for C≡N stretch (approx. 2220-2240 cm⁻¹), C-F stretch (approx. 1100-1300 cm⁻¹), and C-Cl stretch (approx. 700-850 cm⁻¹). |

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for assessing the purity of the final product.[13]

-

System Preparation: Use a standard HPLC system equipped with a UV detector. The mobile phase should be a mixture of HPLC-grade acetonitrile and water.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: Prepare a gradient elution program. For example:

-

Start with 50% Acetonitrile / 50% Water.

-

Linearly increase to 95% Acetonitrile over 15 minutes.

-

Hold at 95% Acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

The flow rate should be maintained at 1.0 mL/min.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of 3-Chloro-2,4-difluorobenzonitrile and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection and Detection: Inject 10 µL of the sample solution. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with any active chemical intermediate, proper handling of 3-Chloro-2,4-difluorobenzonitrile is essential. The compound is classified as harmful and an irritant.[15][16]

| Hazard Category | Precautionary Measures |

| Classification | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Respiratory Irritant.[15] |

| Signal Word | Warning |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. A NIOSH/MSHA approved respirator may be necessary.[15][16] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[17][18] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizers.[3][18] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and consult a physician. In all cases of significant exposure, seek medical attention.[16] |

References

-

lookchem . Cas 887267-38-1, 3-CHLORO-2,4-DIFLUOROBENZONITRILE. [Link]

-

Patsnap . Process for synthesizing 3,4-difluorobenzonitrile - Eureka. [Link]

-

Material Safety Data Sheet . 2,3-Difluorobenzonitrile. [Link]

- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

-

PubChem . 3-Chloro-2-fluorobenzonitrile. [Link]

-

SAGE Journals . A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

CP Lab Safety . 3-Chloro-2, 4-difluorobenzonitrile, min 98%, 1 gram. [Link]

- Google Patents. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

-

Cheméo . Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). [Link]

-

Chemical for Industrial and Research Use . 3,4 Difluorobenzonitrile. [Link]

-

Analytical Method Summaries . Eurofins. [Link]

-

NIST WebBook . Benzonitrile, 3-chloro-2-fluoro-. [Link]

-

PubMed . Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Dovepress . Design and synthesis of novel EGFR kinase inhibitors for the treatment. [Link]

-

MDPI . Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

-

PubMed Central . Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

-

NIH . A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. [Link]

Sources

- 1. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Chloro-2,4-Difluorobenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data & Quality Assurance [nj-finechem.com]

- 4. ossila.com [ossila.com]

- 5. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 8. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzonitrile, 3-chloro-2-fluoro- [webbook.nist.gov]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

3-Chloro-2,4-difluorobenzonitrile molecular weight and formula

An In-Depth Technical Guide to 3-Chloro-2,4-difluorobenzonitrile: Properties, Synthesis, and Applications

Introduction

3-Chloro-2,4-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that serves as a cornerstone for innovation in medicinal chemistry and materials science. Its strategic arrangement of chloro and fluoro substituents on the benzonitrile scaffold imparts unique electronic properties and reactivity, making it a valuable building block for complex molecular architectures. Specifically, its classification as a "Protein Degrader Building Block" highlights its relevance in cutting-edge therapeutic modalities.[1] The presence of fluorine and chlorine atoms can significantly influence a molecule's pharmacokinetic profile, including metabolic stability, bioavailability, and protein binding affinity, making such intermediates highly sought after in drug discovery pipelines.[2][3][4]

This guide provides a comprehensive technical overview of 3-Chloro-2,4-difluorobenzonitrile for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, presents a representative synthetic methodology, explores its applications, and outlines critical safety and handling protocols.

Physicochemical Properties and Structural Analysis

3-Chloro-2,4-difluorobenzonitrile is a solid at room temperature, characterized by the molecular formula C₇H₂ClF₂N.[1][5][6] The combination of a nitrile group (-CN) and multiple halogen substituents creates a molecule with distinct chemical characteristics. The nitrile group is a strong electron-withdrawing group, while the fluorine and chlorine atoms also exert powerful inductive effects, influencing the reactivity of the aromatic ring.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂ClF₂N | [1][5][7] |

| Molecular Weight | 173.55 g/mol | [1][5][7] |

| CAS Number | 887267-38-1 | [1][5] |

| Appearance | Typically a solid | [6] |

| Purity | ≥98% (Commercially available) | [1] |

| Solubility | Low in water; Soluble in common organic solvents | [6] |

| Storage | Room temperature, dry, well-ventilated area | [1][6][8] |

Synthesis Pathway and Mechanism

The key to this transformation is the substitution of a chlorine atom with a fluorine atom using a fluoride salt, such as potassium fluoride (KF). The reaction is typically performed in a high-boiling polar aprotic solvent, which is crucial for solubilizing the fluoride salt and facilitating the nucleophilic attack.

Diagram: Representative Synthesis Workflow

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 3-Chloro-2,4-Difluorobenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data & Quality Assurance [nj-finechem.com]

- 7. 3-CHLORO-2,4-DIFLUOROBENZONITRILE CAS#: [amp.chemicalbook.com]

- 8. 887267-38-1|3-Chloro-2,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 9. Process for synthesizing 3,4-difluorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 10. 3,4-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2,4-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for 3-Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1), a key building block in pharmaceutical and agrochemical research. As a halogenated aromatic nitrile, this compound presents a specific hazard profile that necessitates rigorous adherence to safety measures to mitigate risks to laboratory personnel and the environment. This document moves beyond standard Safety Data Sheet (SDS) information to provide a deeper, scientifically-grounded understanding of why certain procedures are critical, empowering researchers to work with confidence and safety.

Compound Profile and Inherent Hazards

3-Chloro-2,4-difluorobenzonitrile is a solid organic compound valued in synthetic chemistry for the versatile reactivity of its nitrile group and the specific substitution pattern on the benzene ring.[1] However, its chemical structure also dictates its toxicological profile. The presence of the nitrile (-CN) group is of primary concern due to the potential for in-vivo metabolism to release cyanide ions, which can inhibit cellular respiration. The halogenated aromatic core contributes to its irritant properties and potential for bioaccumulation if released into the environment.

Physicochemical Data

A clear understanding of the compound's physical properties is the foundation of safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 887267-38-1 | [1] |

| Molecular Formula | C₇H₂ClF₂N | [1] |

| Molecular Weight | 173.55 g/mol | [1] |

| Appearance | Typically a solid | [2] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, toluene) | [2] |

| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area | [1][2] |

GHS Hazard Identification and Classification

Globally Harmonized System (GHS) classifications provide a universal language for communicating chemical hazards. 3-Chloro-2,4-difluorobenzonitrile and its close isomers are consistently classified with the following hazards:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Source: Consolidated data from multiple SDS for halogenated benzonitriles.[3][4]

The "Category 4" acute toxicity classification indicates that while not immediately fatal in small doses, significant harm can occur from exposure. The LD₅₀ (the dose lethal to 50% of a test population) for this category is generally in the range of 300 to 2000 mg/kg for oral toxicity.[5] The primary danger lies in the compound's ability to cause systemic toxic effects upon absorption through any route.

The Core of Safe Handling: A Proactive Protocol

Safe handling is not merely a list of rules, but a systematic approach to risk mitigation. The following protocols are designed as a self-validating system, where each step reinforces the overall safety of the procedure.

Engineering Controls: The First Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that exposure should be minimized through engineering controls before relying on personal protective equipment (PPE).

-

Chemical Fume Hood: All manipulations of 3-Chloro-2,4-difluorobenzonitrile, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[6] This is non-negotiable. The hood contains dusts and vapors, preventing inhalation, which is a primary route of exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

-

Designated Area: All work with this compound should be restricted to a designated area of the lab.[7] This area should be clearly marked with a warning sign indicating the presence of a toxic chemical. This practice minimizes the risk of cross-contamination and unintentional exposure of other personnel.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection and use of appropriate PPE are critical.[8]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and suitable choice for incidental contact.[9] For extended handling or in case of a spill, heavier nitrile or neoprene gloves should be used.[10] Crucially, gloves must be inspected before each use and removed using the proper technique to avoid contaminating the skin. Contaminated gloves should be disposed of as hazardous waste.

-

Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required at all times.[3] For procedures with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to goggles.[11]

-

Body Protection: A flame-resistant lab coat, fully fastened, must be worn.[6] Ensure it has long sleeves and fits properly. For larger scale operations, a chemically resistant apron may be warranted.

-

Footwear: Closed-toe shoes made of a non-porous material are required.[12]

The following diagram illustrates the mandatory PPE workflow before commencing any work with the compound.

Caption: Mandatory PPE sequence before handling the compound.

Step-by-Step Handling Protocol

-

Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present to avoid leaving the work area unnecessarily.

-

Weighing: As a solid, the primary risk during weighing is the generation of dust. Tare your container, then carefully transfer the solid using a spatula. Avoid any actions that could create airborne particles. If possible, use an anti-static weighing dish.

-

Transfers: When making solutions, add the solid to the solvent slowly. If heating is required, use a controlled heating source like a mantle or oil bath; never an open flame.

-

Hygiene: Immediately after handling, and before leaving the laboratory, wash hands thoroughly with soap and water, even after properly removing gloves.[11] Do not eat, drink, or smoke in the laboratory.

Emergency Response: Preparedness is Paramount

Accidents are preventable but must be planned for. Swift and correct action during an emergency can significantly reduce the severity of an exposure.

In Case of Exposure

The metabolic link between nitriles and cyanide means that all exposures must be treated as serious and urgent.[3] Speed is critical.

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air at once.[13] If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should begin artificial respiration, avoiding mouth-to-mouth resuscitation to prevent secondary exposure.[1] Call for immediate medical assistance.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for the compound.

The following decision-making workflow should be followed in an exposure event.

Caption: First aid decision workflow following an exposure event.

Spill Response

-

Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Decontaminate the area with a suitable solvent.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's emergency response team. Do not attempt to clean it up yourself unless you are trained and equipped to handle hazardous material spills.

Storage, Stability, and Waste Disposal

Storage and Stability

-

Storage: Store 3-Chloro-2,4-difluorobenzonitrile in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from sources of ignition.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[15] Halogenated compounds can react exothermically with these substances. The nitrile group can be hydrolyzed by strong acids or bases, particularly at elevated temperatures.

-

Thermal Decomposition: Upon combustion, this compound may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, hydrogen fluoride, and hydrogen cyanide.[13]

Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

-

Segregation: All waste containing 3-Chloro-2,4-difluorobenzonitrile, including contaminated solids (gloves, paper towels) and liquid rinsates, must be collected as halogenated organic waste .[11] Do not mix it with non-halogenated waste streams.

-

Containers: Use a designated, properly labeled, and leak-proof hazardous waste container.[3] The label must clearly state "Hazardous Waste" and list all chemical constituents. Keep the container closed except when adding waste.

-

Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[2] Never dispose of this chemical down the drain or in the general trash.

Conclusion

3-Chloro-2,4-difluorobenzonitrile is a valuable research tool, but its potential hazards demand respect and meticulous handling. By integrating engineering controls, consistent use of appropriate PPE, and adherence to established protocols for handling, emergencies, and disposal, researchers can effectively mitigate the risks. This proactive approach to safety is the cornerstone of responsible and successful scientific advancement.

References

- 3-Chloro-2,4-Difluorobenzonitrile - Methylamine Supplier. (n.d.). Retrieved from Nanjing Finechem Holding Co.,Limited.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).

- material safety data sheet. (2009, May 26). Retrieved from a source providing an MSDS for a similar difluorobenzonitrile compound.

- 3-Chloro-2, 4-difluorobenzonitrile, min 98%, 1 gram - CP Lab Safety. (n.d.).

- CYANIDE HAZARD SUMMARY. (n.d.). Retrieved from the New Jersey Department of Health.

- Cyanide Salts - Environmental Health and Safety. (n.d.).

- material safety data sheet. (2009, May 26). Retrieved from a source providing an MSDS for 2,3-Difluorobenzonitrile.

- What is a LD₅₀ and LC₅₀? (n.d.).

- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.).

- Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile. (n.d.).

- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14).

- Lists of GHS Precautionary Statement and P Code. (2015, April 14).

- How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from a chemical supplier's resource page.

- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).

- PSFC Halogenated Solvents. (n.d.). Retrieved from a university safety procedure document.

- SAFETY DATA SHEET. (2010, October 30). Retrieved from Fisher Scientific for 3,4-Difluorobenzonitrile.

- Halogenated Solvents. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31). Retrieved from Fisher Scientific for 6-Chloro-2,3-difluorobenzonitrile.

- Safe Handling of Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Retrieved from Braun Research Group, University of Illinois.

Sources

- 1. Revisiting pesticide pollution: The case of fluorinated pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hazardous Waste | Department of Materials [materials.ox.ac.uk]

- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 4. earthsafeppe.com [earthsafeppe.com]

- 5. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 6. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 12. cdc.gov [cdc.gov]

- 13. fishersci.com [fishersci.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of 3-Chloro-2,4-difluorobenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, providing a robust framework for its characterization.

Molecular Structure and Overview

3-Chloro-2,4-difluorobenzonitrile possesses a molecular formula of C₇H₂ClF₂N and a molecular weight of 173.55 g/mol . The strategic placement of chloro and fluoro substituents on the benzonitrile scaffold significantly influences its electronic properties and reactivity, making spectroscopic analysis crucial for its unambiguous identification and quality control.

Figure 1: Molecular structure of 3-Chloro-2,4-difluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Chloro-2,4-difluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring chloro and fluoro substituents.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.0 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2 |

| H-6 | 7.3 - 7.5 | t | J(H-F) ≈ 8-10 |

Expert Interpretation: The proton at position 5 (H-5) is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine at position 4 and the meta-coupled proton at position 6. The proton at position 6 (H-6) is anticipated to be a triplet due to coupling with the two neighboring fluorine atoms at positions 2 and 4. The exact chemical shifts can be influenced by the choice of solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly affected by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 105 - 110 |

| C-2 | 160 - 165 (d, ¹J(C-F) ≈ 250-260 Hz) |

| C-3 | 120 - 125 |

| C-4 | 162 - 167 (d, ¹J(C-F) ≈ 250-260 Hz) |

| C-5 | 112 - 117 |

| C-6 | 135 - 140 |

| CN | 115 - 120 |

Expert Interpretation: The carbons attached to fluorine (C-2 and C-4) will show large one-bond coupling constants (¹J(C-F)), a characteristic feature in the ¹³C NMR of fluorinated compounds. The nitrile carbon (CN) typically appears in the 115-120 ppm range.

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Chloro-2,4-difluorobenzonitrile is expected to show characteristic absorption bands for the nitrile group, aromatic C-H bonds, and C-halogen bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2230 - 2240 | C≡N stretch | Strong, sharp |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 1580 - 1620 | Aromatic C=C stretch | Medium to strong |

| 1450 - 1500 | Aromatic C=C stretch | Medium to strong |

| 1200 - 1300 | C-F stretch | Strong |

| 700 - 800 | C-Cl stretch | Medium to strong |

Expert Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile (C≡N) stretching vibration. The presence of multiple halogen atoms will also give rise to strong absorptions in the fingerprint region, particularly the C-F stretching bands.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the IR beam path, and the spectrum is acquired.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-Chloro-2,4-difluorobenzonitrile, electron ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173. Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of compounds containing one chlorine atom.

| m/z | Predicted Fragment |

| 173/175 | [M]⁺ (Molecular ion) |

| 138 | [M - Cl]⁺ |

| 119 | [M - Cl - F]⁺ |

| 108 | [C₆H₂F₂]⁺ |

Expert Interpretation: The fragmentation pattern will likely involve the loss of the chlorine atom, followed by the sequential loss of fluorine atoms and the nitrile group. The isotopic pattern of the molecular ion is a key diagnostic feature for identifying the presence of chlorine.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2,4-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorobenzonitrile is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique electronic properties conferred by the presence of three distinct electron-withdrawing groups on the benzene ring: a nitrile (-CN), a chlorine (-Cl), and two fluorine (-F) atoms. A precise understanding of its chemical structure is paramount for its application in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of 3-Chloro-2,4-difluorobenzonitrile, offering a blend of theoretical prediction and practical insights for its characterization.

Due to the limited availability of public experimental spectra for 3-Chloro-2,4-difluorobenzonitrile, this guide will focus on a detailed theoretical prediction of its ¹H NMR spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related compounds.

Molecular Structure and Proton Environments

The structure of 3-Chloro-2,4-difluorobenzonitrile features a benzene ring with two hydrogens, H-5 and H-6. The chemical environment of each proton is unique, leading to distinct signals in the ¹H NMR spectrum.

-

H-5: This proton is situated between a fluorine atom at position 4 and another proton at position 6. It is expected to be influenced by both neighboring atoms through spin-spin coupling.

-

H-6: This proton is adjacent to the proton at position 5 and is also influenced by the fluorine atom at position 2 through long-range coupling.

The electron-withdrawing nature of the nitrile, chlorine, and fluorine substituents will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (7.34 ppm).

Theoretical Prediction of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Chloro-2,4-difluorobenzonitrile is expected to show two distinct multiplets in the aromatic region, corresponding to H-5 and H-6.

Chemical Shifts (δ)

The chemical shifts of the aromatic protons are influenced by the electronic effects (induction and resonance) of the substituents.

-

Nitrile Group (-CN): This group is strongly electron-withdrawing and deshields ortho and para protons.

-

Chlorine (-Cl): Chlorine is an electronegative atom that withdraws electron density through induction, deshielding nearby protons. It can also donate electron density through resonance, but the inductive effect is generally stronger for halogens.

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, leading to significant deshielding of adjacent protons.[1]

Based on data from related compounds such as 3-chlorobenzonitrile, 4-fluorobenzonitrile, and 3,5-difluorobenzonitrile, we can estimate the chemical shifts for the protons in 3-Chloro-2,4-difluorobenzonitrile.[2][3][4][5]

-

H-5: This proton is ortho to a fluorine atom and meta to a chlorine atom and a nitrile group. The strong deshielding effect of the ortho fluorine atom is expected to shift this proton's signal significantly downfield.

-

H-6: This proton is ortho to the nitrile group and meta to two fluorine atoms and a chlorine atom. The deshielding effect of the nitrile group will be prominent.

A reasonable prediction for the chemical shifts would place both proton signals in the range of 7.5 to 8.0 ppm .

Spin-Spin Coupling (J)

The multiplicity of the signals for H-5 and H-6 will be determined by spin-spin coupling with neighboring protons and fluorine atoms.

-

H-5 Signal:

-

Coupling to H-6: H-5 will couple with the adjacent H-6, resulting in a doublet. The coupling constant for ortho protons (³JHH) is typically in the range of 7-10 Hz.

-

Coupling to F-4: H-5 will also couple with the fluorine atom at position 4. The ortho proton-fluorine coupling constant (³JHF) is generally in the range of 8-11 Hz.

-

The combination of these couplings will result in a doublet of doublets (dd) for the H-5 signal.

-

-

H-6 Signal:

-

Coupling to H-5: H-6 will couple with the adjacent H-5, giving a doublet (³JHH ≈ 7-10 Hz).

-

Coupling to F-2: H-6 is meta to the fluorine atom at position 2. Meta proton-fluorine coupling (⁴JHF) is typically smaller, in the range of 4-7 Hz.

-

The combined effect will be a doublet of doublets (dd) for the H-6 signal.

-

The following diagram illustrates the key spin-spin coupling interactions in 3-Chloro-2,4-difluorobenzonitrile.

Caption: Workflow for ¹H NMR Spectroscopy.

Conclusion

The ¹H NMR spectrum of 3-Chloro-2,4-difluorobenzonitrile is predicted to exhibit two distinct doublet of doublets in the downfield region of the spectrum, arising from the two aromatic protons. The precise chemical shifts and coupling constants are a direct consequence of the electronic and steric influences of the nitrile, chlorine, and fluorine substituents. This detailed theoretical analysis, coupled with the provided experimental protocol, serves as a comprehensive guide for the structural verification and quality control of this important chemical intermediate. For unambiguous structure confirmation, it is always recommended to complement ¹H NMR data with other spectroscopic techniques such as ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

-

SAGE Publications. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(1), 123-127. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

- Fuchs, P. L., & Bunnell, C. A. (1979). Carbon-13 NMR Based Spectral Problems. John Wiley.

-

SpectraBase. (n.d.). 3-Chloro-4-fluorobenzonitrile. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-Chloro-2, 4-difluorobenzonitrile, min 98%, 1 gram. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-4-fluorobenzonitrile. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). 3-Chloro-2,4-Difluorobenzonitrile. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Chlorobenzonitrile(766-84-7) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR [m.chemicalbook.com]

- 4. 3-Fluorobenzonitrile(403-54-3) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluorobenzonitrile(1194-02-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Guide to the 13C NMR Spectral Analysis of 3-Chloro-2,4-difluorobenzonitrile

Abstract

This technical guide provides a detailed framework for the acquisition, interpretation, and analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-Chloro-2,4-difluorobenzonitrile (C₇H₂ClF₂N). As a substituted aromatic compound, its ¹³C NMR spectrum presents a unique signature defined by the electronic effects of its chloro, fluoro, and nitrile substituents. This document offers a step-by-step experimental protocol, an in-depth analysis of predicted chemical shifts, and a discussion of the critical role of carbon-fluorine (C-F) coupling in achieving unambiguous signal assignment. This guide is intended for researchers, chemists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Introduction: The Structural Significance of 3-Chloro-2,4-difluorobenzonitrile

3-Chloro-2,4-difluorobenzonitrile is a halogenated aromatic compound frequently utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a benzonitrile core substituted with three distinct electron-withdrawing groups, necessitates precise analytical techniques for unequivocal structural confirmation. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the electronic environment of each carbon atom in the molecule.[3]

The chemical shift of each carbon is highly sensitive to the inductive and resonance effects of the attached chlorine, fluorine, and cyano groups.[3][4] Furthermore, the presence of fluorine introduces spin-spin coupling with neighboring carbon atoms, resulting in characteristic signal splitting that is paramount for definitive spectral assignment. This guide elucidates these principles and provides a practical workflow for a complete and accurate ¹³C NMR analysis.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate spectrometer parameters. The following protocol is a self-validating system designed to yield a spectrum with excellent signal-to-noise and resolution.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent resonance (~77.16 ppm).

-

Concentration: Accurately weigh 15-25 mg of 3-Chloro-2,4-difluorobenzonitrile.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference, setting the chemical shift scale to 0.00 ppm.[3]

-

Transfer: Transfer the resulting solution into a 5 mm NMR tube and cap securely.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer. The causality behind these choices is to balance signal acquisition efficiency with the need for quantitative accuracy and resolution.

| Parameter | Recommended Value | Rationale & Expertise |

| Pulse Program | zgpg30 or similar | A standard proton-decoupled single pulse experiment with a 30° flip angle is a good starting point to mitigate T1 relaxation effects.[5] |

| Spectral Width | 0 - 220 ppm | This wide range ensures that all carbon signals, from the aromatic region to the highly deshielded carbons attached to fluorine, are captured.[6] |

| Acquisition Time (AQ) | 1 - 2 seconds | Provides adequate digital resolution for resolving closely spaced peaks and coupling constants.[6] |

| Relaxation Delay (D1) | 2 - 5 seconds | A sufficient delay is crucial for allowing carbon nuclei, especially quaternary carbons with long T1 relaxation times, to return to equilibrium. This ensures more reliable signal intensities.[7][8] |

| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance (1.1%) of the ¹³C isotope.[6] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis ensures consistency and comparability with database spectra.[6] |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.[6]

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply a polynomial baseline correction for a flat, reliable baseline.[6]

Spectral Analysis and Interpretation

The ¹³C NMR spectrum of 3-Chloro-2,4-difluorobenzonitrile is predicted to show seven distinct signals, one for each unique carbon environment. The assignment of these signals is based on established chemical shift principles, substituent effects, and, most importantly, the analysis of C-F coupling patterns.[3][9]

Substituent Effects on Chemical Shifts

-

Fluorine: As the most electronegative element, fluorine exerts a strong deshielding (downfield) effect on the carbon to which it is directly attached (the ipso-carbon). This results in resonances at very high chemical shifts.[3]

-

Chlorine: Chlorine is also electronegative and causes a moderate deshielding effect on its ipso-carbon.[10][11]

-

Nitrile Group (-CN): The nitrile carbon itself appears in a characteristic window, while its effect on the aromatic ring is primarily electron-withdrawing through resonance and induction.[9][12] The ipso-carbon (C1) is typically shifted upfield relative to benzene, a phenomenon observed in many benzonitriles.[13][14]

The Decisive Role of Carbon-Fluorine (C-F) Coupling

Spin-spin coupling between ¹³C and ¹⁹F (a spin ½ nucleus with 100% natural abundance) is a powerful tool for assignment. The magnitude of the coupling constant (J) depends on the number of bonds separating the two nuclei:

-

¹JCF (One-bond): Very large coupling (typically 240-260 Hz), resulting in a doublet for the carbon directly bonded to fluorine.

-

²JCF (Two-bond): Smaller coupling (typically 20-30 Hz), splitting the signals of adjacent carbons into doublets or doublets of doublets.

-

³JCF (Three-bond): Generally the smallest coupling (typically 5-10 Hz).

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted ¹³C NMR data for 3-Chloro-2,4-difluorobenzonitrile. The predictions are derived from the analysis of benzonitrile[13][14], fluorinated[15], and chlorinated[16] analogues, combined with general substituent effect principles.

| Carbon | Predicted Shift (ppm) | Predicted Multiplicity (due to C-F Coupling) | Rationale for Assignment |

| C7 (-CN) | ~116 | t (triplet) or dd (doublet of doublets) | Located in the typical nitrile region.[9] Expected to show small three-bond coupling to F at C2 and four-bond coupling to F at C4. |

| C1 | ~105 | dd (doublet of doublets) | The nitrile-bearing carbon is shifted upfield.[13] It will be split by two-bond coupling to the fluorine at C2 and three-bond coupling to the fluorine at C4. |

| C2 | ~163 | d (doublet) | Strongly deshielded by the directly attached fluorine.[3] Will exhibit a very large one-bond C-F coupling constant (¹JCF). |

| C3 | ~115 | dd (doublet of doublets) | The chlorine attachment and proximity to two fluorine atoms influence its shift. It will be split by two-bond coupling to F at C2 and F at C4. |

| C4 | ~166 | d (doublet) | Strongly deshielded by the directly attached fluorine.[3] Will exhibit a very large one-bond C-F coupling constant (¹JCF). |

| C5 | ~112 | d (doublet) | This CH carbon is ortho to a fluorine and will be split by a two-bond coupling to the fluorine at C4. |

| C6 | ~135 | s (singlet) or small d | This CH carbon is furthest from the fluorine atoms; C-F coupling may be minimal or unresolved. Its downfield shift is influenced by the para nitrile group. |

Visualization of the Analytical Workflow

The logical process for analyzing the ¹³C NMR spectrum of this molecule can be visualized as a systematic workflow. This ensures that all spectral features are considered in a structured manner to arrive at a confident assignment.

Caption: Workflow for the ¹³C NMR analysis of 3-Chloro-2,4-difluorobenzonitrile.

Conclusion

The ¹³C NMR spectral analysis of 3-Chloro-2,4-difluorobenzonitrile is a clear demonstration of how fundamental principles of chemical shifts and spin-spin coupling can be applied to elucidate a complex substitution pattern on an aromatic ring. The key identifiers for a successful analysis are the two significantly downfield doublets, each with a large ¹JCF coupling constant, which unambiguously confirm the positions of the two fluorine atoms. By following the detailed experimental and analytical workflow presented in this guide, researchers can confidently verify the structure of this important chemical intermediate, ensuring the integrity of their synthetic pathways and downstream applications.

References

-

SID. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. Retrieved from [Link]

-

University of Oxford Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Bermel, W., Felli, I. C., & Pierattelli, R. (2022). The Use of 13C Direct-Detect NMR to Characterize Flexible and Disordered Proteins. ResearchGate. Retrieved from [Link]

-

Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (n.d.). Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Prakash, G. K. S., & Mathew, T. (2003). Study of the fluoro- and chlorodimethylbutyl cations. ResearchGate. Retrieved from [Link]

-

Joyce, L. A., & Burns, M. J. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(7), 2002–2005. ACS Publications. Retrieved from [Link]

-

Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (ch. 5, pp. 45-67). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-Chloro-2, 4-difluorobenzonitrile, min 98%, 1 gram. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Esteves, P. M., et al. (2001). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. ResearchGate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Zhang, J., et al. (2012). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorobenzonitrile. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. a2bchem.com [a2bchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sid.ir [sid.ir]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sc.edu [sc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Fluorobenzonitrile(403-54-3) 13C NMR spectrum [chemicalbook.com]

- 16. 3-Chlorobenzonitrile(766-84-7) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 3-Chloro-2,4-difluorobenzonitrile

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-Chloro-2,4-difluorobenzonitrile (C₇H₂ClF₂N).[1] Designed for researchers, chemists, and quality control professionals, this document delves into the principles, experimental protocols, and spectral interpretation necessary for the unambiguous identification and characterization of this complex aromatic nitrile.

Introduction: The Role of FT-IR in Structural Elucidation